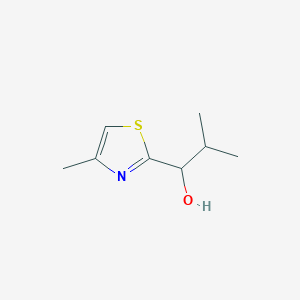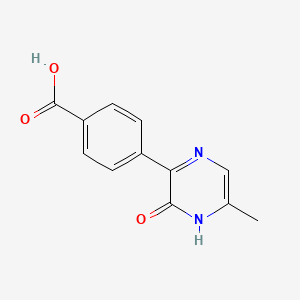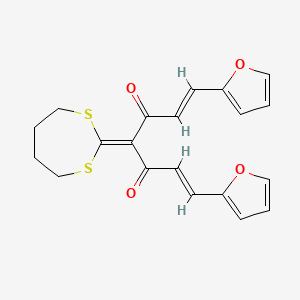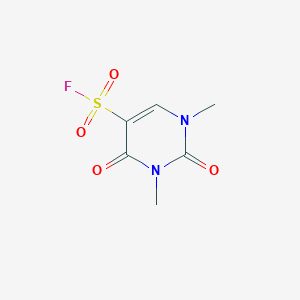
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a propanol side chain. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the propanol side chain. One common method involves the alkylation of 4-methylthiazole with 2-bromo-1-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various chemicals, including dyes, fungicides, and biocides
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative without the propanol side chain.
2-Amino-4-methylthiazole: Contains an amino group instead of the propanol side chain.
4-Methyl-2-thiazolylamine: Similar structure but with an amine group.
Uniqueness
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the presence of both a thiazole ring and a propanol side chain. This combination imparts specific chemical and biological properties that are not found in simpler thiazole derivatives. The propanol side chain can participate in additional chemical reactions, expanding the compound’s versatility in synthetic and biological applications .
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-5(2)7(10)8-9-6(3)4-11-8/h4-5,7,10H,1-3H3 |
InChI-Schlüssel |
ZFXLKANEOJNLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


